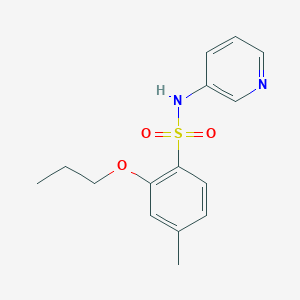
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a sulfonamide compound that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and GABA-A receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to modulate the activity of ion channels, which makes it a useful tool for studying the physiology of these channels. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, which makes it a promising compound for drug development.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of research could focus on the development of this compound derivatives with improved pharmacological properties. Another area of research could focus on the use of this compound as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the regulation of ion channels and other physiological processes.
合成法
The synthesis of 4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-propoxybenzenesulfonyl chloride with 3-pyridinylamine. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
4-methyl-2-propoxy-N-(3-pyridinyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have various pharmacological properties, including anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and epilepsy.
特性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
4-methyl-2-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-14-10-12(2)6-7-15(14)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
InChIキー |
KVXVUGAZMBWWIH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
正規SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)

